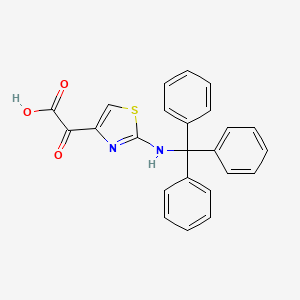

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Description

The exact mass of the compound 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-30-23(25-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTFIMDUFNNVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456412 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68363-44-0 | |

| Record name | (2-tritylaminothiazol-4-yl)glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Triphenylmethylamino-4-thiazolyl)glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic Acid

Introduction: The Strategic Importance of a Core Cephalosporin Side-Chain Intermediate

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics. Its unique structural architecture, featuring a protected aminothiazole ring coupled with an α-keto acid side chain, makes it an essential building block for the construction of potent antibacterial agents like Cefditoren.[1][2][3][4][5] The trityl protecting group on the amine is of strategic importance, ensuring the regioselective acylation of the cephalosporin core at a later stage, while the α-keto acid moiety is crucial for the biological activity of the final antibiotic.

This in-depth technical guide provides a scientifically grounded and experimentally validated pathway for the synthesis of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid. The presented methodology is a culmination of established chemical principles and practical insights, designed for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The primary disconnection is at the ester linkage of a precursor, ethyl 2-oxo-2-(2-(tritylamino)thiazol-4-yl)acetate, suggesting a final hydrolysis step. This ethyl ester, in turn, can be envisioned as the product of an acylation reaction on a protected 2-(tritylamino)thiazole with an appropriate acylating agent.

The overall synthetic workflow can be visualized as a three-stage process:

Sources

- 1. CN102911134A - Synthesis process for cefditoren pivoxil intermediate - Google Patents [patents.google.com]

- 2. Preparation method of cefditoren pivoxil cephalosporins intermediate (2014) | Luo Junyong | 1 Citations [scispace.com]

- 3. CN103695522A - Preparation method of cefditoren pivoxil cephalosporins intermediate - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

An Inquiry into the Obscure: The Case of CAS Number 68363-44-0

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, each identified by a unique CAS Registry Number, some stand out for their well-documented properties and extensive applications, while others remain shrouded in relative obscurity. CAS number 68363-44-0, assigned to the chemical entity 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid , falls into the latter category. Despite its specific identification, a comprehensive search of publicly available scientific literature, patent databases, and technical repositories reveals a significant lack of in-depth information regarding its properties and uses.

This technical overview serves not as a definitive guide, but rather as a summary of the currently accessible information and an acknowledgment of the knowledge gaps surrounding this particular compound.

Chemical Identity and Structure

CAS Number: 68363-44-0 Systematic Name: 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

The structure of this compound features a thiazole ring, a common scaffold in medicinal chemistry, substituted with an oxoacetic acid group and a tritylamino group. The trityl group (triphenylmethyl) is a bulky, sterically hindering protective group often employed in organic synthesis.

Molecular Formula: C24H18N2O3S

The presence of the thiazole ring might suggest potential applications in areas where this heterocycle is prevalent, such as in the development of antimicrobial, anti-inflammatory, or anticancer agents. However, without experimental data, this remains purely speculative.

Limited Available Information

Current information on CAS number 68363-44-0 is primarily confined to its listing by various chemical suppliers. These sources confirm its existence and commercial availability but offer little to no data on its physicochemical properties, biological activity, or established applications.

A singular mention in a Taiwanese patent (TW201920163A) identifies the compound as an intermediate in a synthetic pathway.[1] This suggests a potential utility in the synthesis of more complex molecules for medical applications. However, the patent does not provide details on the properties or biological evaluation of 68363-44-0 itself.

The Path Forward: A Call for Investigation

The dearth of information on 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid presents an opportunity for original research. For scientists and drug development professionals, this compound represents uncharted territory. A systematic investigation could involve:

-

Physicochemical Characterization: Determination of fundamental properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) would provide a foundational understanding of the molecule.

-

Synthetic Exploration: Investigating its reactivity and utility as a building block in the synthesis of novel compounds could uncover new chemical transformations and molecular architectures.

-

Biological Screening: A broad-based biological screening in various assays could reveal potential therapeutic applications. The thiazole moiety might warrant investigation into its antimicrobial, antifungal, or anticancer activities.

-

Computational Modeling: In silico studies could predict potential biological targets and guide experimental work.

Conclusion

While a comprehensive technical guide on CAS number 68363-44-0 cannot be constructed from the currently available public data, its chemical structure suggests potential for further investigation. The scientific community is encouraged to explore the properties and potential applications of this and other lesser-known compounds, as they may hold the key to novel discoveries in chemistry and medicine. The journey from an obscure CAS number to a well-characterized molecule with defined utility is a fundamental aspect of scientific progress.

References

- TW201920163A - Crystalline form of (2S)-2-[[(Z)-[1-(4-chlorophenyl)pentylidene]amino]oxy]-N-[[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)

Sources

The Strategic Role of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic Acid in Modern Cephalosporin Synthesis

An In-depth Technical Guide

Abstract

Third and fourth-generation cephalosporins represent a cornerstone of modern antibacterial therapy, with their efficacy largely defined by the complex side-chain appended at the C-7 position of the cephem nucleus. The 2-aminothiazole moiety is a critical component of these side-chains, conferring broad-spectrum activity, particularly against Gram-negative pathogens. However, its synthesis presents a significant challenge: the nucleophilic amino group on the thiazole ring can interfere with the crucial acylation step. This guide provides a detailed examination of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, a key intermediate that strategically employs the trityl protecting group to overcome this synthetic hurdle. We will explore the rationale behind its design, provide detailed experimental protocols for its use in the acylation of 7-aminocephalosporanic acid (7-ACA), and discuss the subsequent deprotection to yield the final active pharmaceutical ingredient. This document is intended for researchers, chemists, and drug development professionals engaged in the field of antibiotic synthesis.

The Imperative of Side-Chain Engineering in Cephalosporins

The remarkable versatility of cephalosporin antibiotics stems from the modular nature of their structure. The core of these molecules is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is biologically inactive on its own.[1] The identity of the acylamido side-chain attached to the C-7 amino group dictates the antibiotic's spectrum of activity, potency, and resistance to β-lactamase enzymes.[2]

The introduction of a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side-chain was a watershed moment in cephalosporin development, leading to potent drugs like Cefotaxime and Ceftriaxone.[2][3][4] This specific side-chain enhances binding to penicillin-binding proteins (PBPs) and improves penetration through the outer membrane of Gram-negative bacteria. The primary synthetic challenge, however, is to selectively acylate the 7-amino group of the cephem core without undesired reactions involving the amino group on the thiazole ring. This necessitates a robust protection-deprotection strategy.

The Trityl Group: A Strategic Choice for Amine Protection

The title compound, 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, leverages the triphenylmethyl (trityl, Trt) group to temporarily mask the reactive aminothiazole. The trityl group is an ideal choice for this purpose due to a unique combination of properties.[5][6]

-

Steric Hindrance : The trityl group is exceptionally bulky.[5][6] This steric shield effectively prevents the nitrogen atom from participating in nucleophilic attacks or other side reactions during the activation and coupling stages.[7]

-

Acid Lability : The bond between the trityl carbon and the protected nitrogen is highly susceptible to cleavage under mild acidic conditions.[5][6] This is due to the extraordinary stability of the resulting triphenylmethyl cation. This allows for rapid and clean deprotection without compromising the integrity of the acid-sensitive β-lactam ring.

-

Base Stability : The trityl group is stable under the basic or neutral conditions often employed during the acylation reaction, providing essential orthogonality with other protecting groups and reaction conditions.[6]

The use of the trityl group thus allows for the clean preparation of a side-chain precursor that can be reliably coupled to the 7-ACA core.

Table 1: Comparison of Trityl-Based Protecting Groups

The lability of the trityl group can be fine-tuned by adding substituents to the phenyl rings. Electron-donating groups, such as methoxy, increase the stability of the carbocation intermediate, making the protecting group even more acid-sensitive.

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage | Key Feature |

| Triphenylmethyl | Trt (Tr) | 1 | Standard, robust protection. |

| (4-Methoxyphenyl)diphenylmethyl | MMT | ~10 | Increased acid lability.[5] |

| Bis(4-methoxyphenyl)phenylmethyl | DMT | ~100 | High acid lability, suitable for very sensitive substrates. |

| Tris(4-methoxyphenyl)methyl | TMT | >1000 | Extremely acid-labile.[6] |

Synthetic Workflow: From Protected Intermediate to Active Cephalosporin

The synthesis of a modern cephalosporin using this intermediate follows a logical and well-established three-stage process: activation of the side-chain, acylation of the 7-ACA core, and final deprotection.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. US20050059821A1 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

- 4. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

The Strategic Synthesis of Tritylamino Thiazole Derivatives as Advanced Precursors for Antibiotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent development of novel and potent antibiotics.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiazole moiety stands out as a critical pharmacophore present in numerous clinically significant antibiotics, particularly within the cephalosporin class.[2][3] This guide provides a comprehensive technical overview of the synthesis and strategic utilization of tritylamino thiazole derivatives as advanced precursors in the synthesis of next-generation antibiotics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The 2-Aminothiazole Scaffold: A Privileged Motif in Antibacterial Agents

The 2-aminothiazole ring is a cornerstone in the side chains of many third, fourth, and fifth-generation cephalosporin antibiotics.[3] Its presence is crucial for potent antibacterial activity, contributing to the binding affinity of these drugs to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. The free amino group on the thiazole ring is a key interactive site and a common point for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the antibiotic.

However, the reactivity of this primary amine can complicate multi-step syntheses. Unwanted side reactions can occur during the construction and modification of the thiazole ring or its substituents. To circumvent this, a robust protecting group strategy is essential.

The Trityl Group: A Bulky Guardian for the Amino Functionality

The triphenylmethyl (trityl, Trt) group is an exceptionally useful protecting group for primary amines in organic synthesis due to its unique combination of properties.[4][5]

-

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk, effectively shielding the protected amine from a wide range of reagents and reaction conditions.[4]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, to regenerate the free amine.[4][6] This deprotection proceeds via the formation of a highly stable trityl cation.

-

Base and Nucleophile Stability: N-trityl amines are stable to basic conditions and a variety of nucleophiles, providing orthogonality with other protecting groups and allowing for a broader range of subsequent chemical transformations.

The strategic use of the trityl group allows for the synthesis of complex 2-aminothiazole derivatives that can then be seamlessly integrated into the final antibiotic structure.

Synthetic Pathways to Tritylamino Thiazole Precursors

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[7][8] To introduce the trityl-protected amino group, N-tritylthiourea is employed as a key starting material.

Synthesis of N-Tritylthiourea

The synthesis of N-tritylthiourea is a straightforward process involving the reaction of thiourea with trityl chloride in the presence of a base, such as triethylamine, to scavenge the liberated HCl.

Hantzsch Synthesis of N-Trityl-2-aminothiazole Derivatives

With N-tritylthiourea in hand, the Hantzsch synthesis can proceed with a suitable α-haloketone to yield the desired N-trityl-2-aminothiazole derivative. The choice of the α-haloketone determines the substitution pattern at the 4- and 5-positions of the thiazole ring, which is crucial for the final antibiotic's biological activity.

Conversion to Antibiotic Side Chains and Deprotection

The synthesized N-trityl-2-aminothiazole derivative serves as a versatile precursor for the elaboration of the antibiotic side chain. For instance, if the thiazole contains a carboxylic acid or ester group, it can be activated and coupled to the 7-amino position of a cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA).

The final step in the synthesis is the deprotection of the trityl group to unveil the crucial 2-amino functionality. This is typically achieved under mild acidic conditions that do not compromise the integrity of the β-lactam ring of the cephalosporin core.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates and desired final products.

Protocol for the Synthesis of N-Tritylthiourea

Materials:

-

Thiourea

-

Trityl chloride

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

To a solution of thiourea (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of trityl chloride (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration and wash with cold water and diethyl ether.

-

Dry the solid under vacuum to yield N-tritylthiourea.

Protocol for the Hantzsch Synthesis of Ethyl 2-(tritylamino)thiazole-4-carboxylate

Materials:

-

N-Tritylthiourea

-

Ethyl bromopyruvate

-

Ethanol

Procedure:

-

Suspend N-tritylthiourea (1.0 eq) in ethanol.

-

Add ethyl bromopyruvate (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford ethyl 2-(tritylamino)thiazole-4-carboxylate.

Protocol for the Deprotection of the Trityl Group

Materials:

-

N-Trityl-protected thiazole derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-trityl-protected thiazole derivative (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TFA in DCM (e.g., 20% v/v) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deprotected 2-aminothiazole derivative.

Data Presentation

| Compound | Starting Materials | Reaction Conditions | Yield (%) |

| N-Tritylthiourea | Thiourea, Trityl Chloride | Et3N, DMF, rt, 12h | 85-95 |

| Ethyl 2-(tritylamino)thiazole-4-carboxylate | N-Tritylthiourea, Ethyl bromopyruvate | EtOH, reflux, 5h | 70-85 |

| Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-(tritylamino)thiazole-4-carboxylate | 20% TFA in DCM, 0°C, 1.5h | 80-90 |

Conclusion

The use of the trityl protecting group in the synthesis of 2-aminothiazole derivatives represents a robust and strategic approach to constructing advanced precursors for antibiotic development. This methodology allows for the selective manipulation of the thiazole core and its substituents while the critical amino group remains shielded. The mild, acid-labile nature of the trityl group ensures its facile removal in the final stages of synthesis, providing access to the target antibiotic in high yield and purity. As the challenge of antimicrobial resistance continues to grow, such sophisticated synthetic strategies are indispensable for the discovery and development of the next generation of life-saving medicines.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [URL: https://www.researchgate.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]

- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00790f]

- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999195/]

- Hantzsch thiazole synthesis - laboratory experiment. YouTube. [URL: https://www.youtube.

- Hantzsch pyridine synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]

- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/vi/10.24820/ark.5550190.p009.702/]

- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [URL: https://typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-230x9h7k]

- Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6334680/]

- Recent developments in the Hantzsch synthesis of dihydropyridines. ResearchGate. [URL: https://www.researchgate.net/publication/372763261_Recent_developments_in_the_Hantzsch_synthesis_of_dihydropyridines]

- Trityl Protection. Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Protection_Groups/Trityl_Protection.htm]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1446]

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2020/ra/d0ra06927f]

- Tritylamines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/tritylamines.htm]

- Synthesis of 2-aminothiazole derivatives. ResearchGate. [URL: https://www.researchgate.

- Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [URL: https://www.researchgate.net/publication/11388656_Reductive_Demercuration_in_Deprotection_of_Trityl_Thioethers_Trityl_Amines_and_Trityl_Ethers]

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/2804]

- cephalosporin derivatives. III. Synthesis and antibacterial activity of 7 beta-[2-amino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7440409/]

- 2-aminothiazole derivative, preparation method, and use. Google Patents. [URL: https://patents.google.

- Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring. Benchchem. [URL: https://www.benchchem.

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [URL: https://www.excli.de/index.php/excli/article/view/4243]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-Overview-on-Synthetic-2-Aminothiazole-Based-with-Abdel-Wahab-Mohamed/147a4005b5832a4a754b2b2b1154316a72e816a4]

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.

- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7904353/]

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298711/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of 7 beta-[2-amino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Tritylamines [organic-chemistry.org]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a deep, technical analysis of the solubility characteristics of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid. By dissecting its molecular structure, we predict its solubility profile and provide a robust experimental framework for its empirical determination. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection for crystallization, formulation, and analytical applications.

Physicochemical & Structural Analysis

Understanding the solubility of a complex molecule like 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid begins with a thorough analysis of its distinct functional groups. The molecule's behavior in different solvents is a direct consequence of the interplay between its polar and nonpolar regions.

-

Trityl Group (Triphenylmethyl): This is the dominant feature of the molecule. Comprising three phenyl rings, it is exceptionally large, bulky, and nonpolar (lipophilic). This group will strongly favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces.

-

α-Keto-Carboxylic Acid Moiety: The -C(=O)COOH group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This functionality will drive solubility in polar solvents, particularly those that can participate in hydrogen bonding.

-

Thiazole Ring: The thiazole is a polar heterocyclic ring containing nitrogen and sulfur. It contributes to the overall polarity of the molecule and can engage in dipole-dipole interactions.

The key to understanding this molecule's solubility is recognizing the dualistic nature of its structure. The massive, nonpolar trityl group suggests poor solubility in highly polar solvents like water, while the polar keto-acid function predicts poor solubility in very nonpolar solvents like hexanes. Therefore, optimal solubility is expected in solvents that can effectively solvate both the lipophilic and polar domains of the molecule.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is a foundational concept in solubility science, stating that substances with similar intermolecular forces are likely to be soluble in one another.[1] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[2] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[3]

A solvent is predicted to be effective if its three Hansen parameters are similar to those of the solute.[4][5] For 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, an ideal solvent would possess a balanced profile: a significant δD value to accommodate the trityl group, and moderate δP and δH values to interact with the keto-acid and thiazole moieties.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid. These predictions are qualitative and should be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, highly polar. Effectively solvates the keto-acid group while having sufficient dispersion forces for the trityl group.[6] |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor with high polarity capable of solvating both ends of the molecule.[6] | |

| Tetrahydrofuran (THF) | Moderate to High | Good balance of polarity and nonpolar character. The ether oxygen can accept hydrogen bonds, and the cyclic alkane structure interacts well with the trityl group. | |

| Acetone | Moderate | Polar aprotic solvent that can solvate the polar groups, but its smaller size may limit effective interaction with the bulky trityl group compared to DMSO or THF. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Possesses moderate polarity and significant dispersion forces, making it an excellent candidate for solvating molecules with large nonpolar groups and some polar functionality. |

| Chloroform | Moderate to High | Similar in properties to DCM, often a very effective solvent for complex organic molecules. | |

| Polar Protic | Methanol | Low to Moderate | The hydroxyl group can solvate the keto-acid, but the overall high polarity and strong hydrogen-bonding network of methanol may not favorably accommodate the large, lipophilic trityl group.[6] |

| Ethanol | Low to Moderate | Slightly less polar than methanol, potentially offering slightly better solubility as the larger alkyl chain interacts more favorably with the trityl group. | |

| Ester | Ethyl Acetate | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. A good candidate for initial screening. |

| Nonpolar | Toluene | Low | Primarily dispersion forces. May interact well with the trityl group but will fail to effectively solvate the polar keto-acid moiety. |

| Hexanes / Heptane | Very Low / Insoluble | Aliphatic hydrocarbons lack the polarity needed to overcome the crystal lattice energy by solvating the polar functional groups.[7] | |

| Aqueous | Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water cannot overcome the hydrophobicity of the massive trityl group. The parent compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, is itself noted as being insoluble in water.[8] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[9][10] It is suitable for substances with solubilities above 10 mg/L.[11][12]

Objective

To determine the saturation solubility of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid (pure, solid)

-

HPLC-grade organic solvents

-

Analytical balance

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis)[13]

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC/UPLC method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

This entire workflow can be visualized as a self-validating system.

Causality and Field-Proven Insights

-

Why excess solid? The presence of undissolved solid is the thermodynamic definition of a saturated solution. It ensures that the solvent has dissolved the maximum amount of solute possible under the given conditions.

-

Why temperature control? Solubility is temperature-dependent. For most solids, solubility increases with temperature. Uncontrolled temperature fluctuations are a primary source of experimental error.

-

Why filtration is critical: Analyzing a sample containing suspended microparticles will measure both dissolved and undissolved compound, leading to a significant overestimation of solubility. The 0.22 µm filter ensures only the true solution is analyzed.[14]

-

Potential for Polymorphism: Different crystalline forms (polymorphs) of an API can have different solubilities. It is crucial to characterize the solid form before and after the experiment (e.g., using DSC or XRPD) to ensure no phase transformation has occurred, which could invalidate the results.[15]

The relationship between the molecule's structure and the choice of solvent class can be visualized as follows:

Conclusion

The solubility of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is dictated by its amphipathic structure, featuring a large nonpolar trityl group and a polar keto-acid function. This duality suggests that the highest solubility will be achieved in polar aprotic solvents like DMSO and DMF, or chlorinated solvents like DCM, which can effectively solvate both regions of the molecule. Extremely polar or nonpolar solvents are predicted to be poor choices. The robust shake-flask method detailed herein provides a reliable, self-validating protocol for obtaining the precise, quantitative data essential for advancing pharmaceutical development.

References

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (n.d.).

- Hansen, C. M. (n.d.). Solubility Parameters: Theory and Application.

-

Martino, R., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- Wikipedia contributors. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved January 18, 2026.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Solubility of the Antimicrobial Agent Triclosan in Organic Solvents of Different Hydrogen Bonding Capabilities at Several Temperatures. (n.d.).

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 18, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Retrieved January 18, 2026, from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. Retrieved January 18, 2026, from [Link]

- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Retrieved January 18, 2026.

- Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved January 18, 2026.

-

Acree, W. E., Jr. (2010). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, ACS Publications.

- Bradley, J-C., & Lang, A. (2010). Organic Solvent Solubility Data Book. CORE. Retrieved January 18, 2026.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 18, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 18, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved January 18, 2026, from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 18, 2026, from [Link]

- EPA NEPIC. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved January 18, 2026.

- Farahat, A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.

- National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem. Retrieved January 18, 2026.

- National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Retrieved January 18, 2026.

- National Center for Biotechnology Information. (n.d.). Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino). PubChemLite. Retrieved January 18, 2026.

- Casby. (n.d.). RHAWN 2-((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid. Retrieved January 18, 2026.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. research.unipd.it [research.unipd.it]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic Acid Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid under acidic conditions. This molecule is a critical building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Its stability is paramount to ensuring the quality, efficacy, and safety of the final drug product. This document delves into the underlying chemical principles governing its degradation, with a primary focus on the acid-labile trityl protecting group. We present a detailed framework for assessing stability through forced degradation studies, supported by robust analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, this guide offers insights into potential degradation pathways and outlines strategies for mitigating instability during synthesis, formulation, and storage. This work is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is a key intermediate in the synthesis of third and fourth-generation cephalosporins. The trityl (triphenylmethyl) group serves as a protecting group for the amine on the thiazole ring, preventing unwanted side reactions during synthesis. However, the very nature of the trityl group—its bulk and its ability to form a stable carbocation—renders it susceptible to cleavage under acidic conditions. This inherent instability presents a significant challenge in drug development, as exposure to acidic environments during synthesis, purification, formulation, or even long-term storage can lead to the degradation of the molecule.

Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise. It is a critical aspect of pharmaceutical development that directly impacts process optimization, formulation design, and the establishment of appropriate storage conditions and shelf-life. This guide aims to provide a robust scientific framework for investigating and understanding the stability of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid in acidic media.

The Chemical Basis of Instability

The susceptibility of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid to acid-catalyzed degradation is primarily governed by the lability of the trityl protecting group.

The Acid-Labile Trityl Protecting Group

The trityl group is a widely used protecting group for amines, alcohols, and thiols due to its ease of introduction and, more importantly, its facile removal under mild acidic conditions. The mechanism of acid-catalyzed detritylation is a classic example of an SN1 reaction. The reaction is initiated by the protonation of the nitrogen atom of the tritylamino group. This is followed by the departure of the trityl group as the highly stable triphenylmethyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the three phenyl rings. The stability of this leaving group is the primary driving force for the reaction. The resulting free amine is the primary degradation product.

Caption: Acid-catalyzed detritylation mechanism.

Factors Influencing the Rate of Detritylation

Several factors can significantly influence the rate of this degradation reaction:

-

Acid Strength and Concentration: The rate of detritylation is directly proportional to the concentration of the acid and its strength (pKa). Stronger acids will lead to a faster rate of degradation.

-

Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the charged transition state and the resulting carbocation, thus accelerating the reaction.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation, as described by the Arrhenius equation.

-

Steric Hindrance: While the trityl group is bulky, steric hindrance around the amine can also play a role, although it is generally less significant than the electronic effects.

A Practical Guide to Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.

Designing a Forced Degradation Study

A well-designed forced degradation study should expose the molecule to a range of acidic conditions to generate a degradation profile.

Caption: Workflow for a forced degradation study.

Experimental Protocol: Acidic Forced Degradation

Objective: To evaluate the stability of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid under various acidic conditions.

Materials:

-

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Sample Preparation:

-

For each stress condition, transfer a known volume of the stock solution to a vial.

-

Add the appropriate volume of HCl solution to achieve the desired final acid concentration (e.g., 0.1M, 0.01M).

-

Dilute to the final volume with the 50:50 ACN/water mixture.

-

-

Incubation: Place the vials in a temperature-controlled bath set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately neutralize the reaction by adding an equimolar amount of NaOH solution. This step is crucial to prevent further degradation before analysis.

-

Analysis: Analyze the samples by HPLC and LC-MS as described below.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the remaining parent compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters:

-

C18 Column: A C18 column is a good starting point for the separation of moderately polar compounds like the parent molecule and its expected degradation products.

-

Gradient Elution: A gradient is necessary to elute both the more polar degradation products and the less polar parent compound within a reasonable run time.

-

Acidified Mobile Phase: The use of formic acid in the mobile phase helps to achieve good peak shape for the acidic and basic components.

Identification of Degradation Products: LC-MS

LC-MS is a powerful tool for the structural elucidation of unknown degradation products. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information, combined with fragmentation data (MS/MS), can be used to propose the structures of the degradation products.

Potential Degradation Pathways and Mitigation Strategies

The primary degradation pathway under acidic conditions is the cleavage of the trityl group to yield 2-amino-2-oxo-thiazol-4-yl)acetic acid. However, under more forcing conditions, other degradation pathways may become relevant.

Caption: Potential degradation pathways.

Mitigation Strategies:

-

pH Control: The most effective way to prevent degradation is to maintain a neutral or slightly basic pH during all stages of manufacturing, formulation, and storage.

-

Temperature Control: Storing the compound at lower temperatures will significantly slow down the rate of degradation.

-

Excipient Compatibility: During formulation development, it is crucial to ensure that the chosen excipients are not acidic and do not contribute to the degradation of the drug substance.

-

Solid-State Formulation: Formulating the drug substance as a solid dosage form can significantly improve its stability by reducing the mobility of the reactants.

Conclusion

The stability of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid under acidic conditions is a critical consideration for the successful development of pharmaceuticals derived from this important intermediate. The primary route of degradation is the acid-catalyzed cleavage of the trityl protecting group. A thorough understanding of the factors that influence this degradation, coupled with a systematic approach to stability assessment using forced degradation studies and robust analytical methods, is essential. The insights gained from such studies will enable the development of stable formulations and ensure the quality and efficacy of the final drug product.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (A comprehensive guide to protecting groups, including the trityl group).

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide for the Pharmaceutical Industry. Taylor & Francis.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (A foundational text on the theory and practice of HPLC).

A Technical Guide to the Discovery and Synthetic Evolution of 2-Aminothiazole-Based Cephalosporin Intermediates

This guide provides an in-depth exploration of the pivotal role of 2-aminothiazole-based intermediates in the development of modern cephalosporin antibiotics. We will trace the historical arc from the initial discovery of cephalosporins to the strategic incorporation of the 2-aminothiazole moiety, a breakthrough that redefined the therapeutic landscape. The narrative will delve into the synthetic chemistry that enabled the large-scale production of these life-saving drugs, explaining the causality behind key experimental choices and process optimizations. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a comprehensive understanding of this critical class of pharmaceutical intermediates.

The Dawn of a New Antibiotic Era: From Mold to Medicine

The story of cephalosporins begins not in a pristine laboratory, but from a sewage outfall off the coast of Sardinia in 1945. It was there that Italian physician Giuseppe Brotzu discovered the fungus Cephalosporium acremonium, observing its ability to inhibit the growth of Staphylococcus aureus. This initial observation set in motion a chain of scientific inquiry that would lead to a new class of β-lactam antibiotics. By 1953, researchers Sir Edward Abraham and Guy Newton had isolated the crucial molecule, Cephalosporin C. While not potent enough for direct clinical use, Cephalosporin C possessed a remarkable feature: a β-lactam ring that was inherently resistant to the penicillinase enzymes that rendered many penicillins ineffective.

The true potential was unlocked through chemical modification. Scientists learned to cleave the natural D-aminoadipic acid side chain to produce the core nucleus, 7-aminocephalosporanic acid (7-ACA), a versatile scaffold for synthetic modification. This breakthrough allowed for the creation of thousands of semi-synthetic analogues, leading to the classification of cephalosporins into "generations" based on their evolving spectrum of antimicrobial activity.

The 2-Aminothiazole Revolution: A Paradigm Shift in Potency and Spectrum

The development of first and second-generation cephalosporins marked significant progress. However, the true leap forward came with the introduction of the third generation, characterized by a dramatic increase in activity against Gram-negative bacteria. This enhancement was largely driven by a key structural innovation: the incorporation of a 2-aminothiazole ring into the C-7 acylamino side chain.

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, and its inclusion in cephalosporins was a masterstroke of drug design. This structural feature confers several critical advantages:

-

Enhanced Potency: The aminothiazole ring significantly increases the binding affinity of the cephalosporin to Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.

-

β-Lactamase Stability: The addition of a syn-alkoxyimino group adjacent to the aminothiazole ring provides steric hindrance, protecting the vital β-lactam ring from being hydrolyzed by a wide range of β-lactamase enzymes produced by resistant bacteria.

-

Broadened Spectrum: This combination of high PBP affinity and enzymatic stability resulted in unprecedented activity against difficult-to-treat Gram-negative pathogens.

The discovery of Cefotaxime in 1976, which came into commercial use in 1980, was the first major success story of this new chemical architecture and heralded the era of third-generation cephalosporins.

The Cornerstone Intermediate: Synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid

The therapeutic success of drugs like Cefotaxime, Ceftriaxone, and Cefixime is built upon the efficient and stereoselective synthesis of their common side-chain precursor. The most crucial of these is 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid and its activated derivatives. The development of a robust, scalable synthesis for this intermediate was a major focus of process chemistry research.

A widely adopted and refined synthetic pathway involves a three-step sequence starting from an acetoacetic ester derivative.

Core Synthetic Workflow

Caption: General Synthetic Pathway for the Core Intermediate.

Detailed Experimental Protocol: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

The following protocol is a synthesized representation of established industrial methods, designed to ensure high yield and stereochemical purity of the desired (Z)- or (syn)-isomer, which is crucial for biological activity.

Step 1: Oximation of 4-Chloroacetoacetic Ester

-

Charge a reaction vessel with 4-chloroacetoacetic ester and glacial acetic acid.

-

Cool the mixture to 0°C under constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 45-60 minutes, ensuring the internal temperature is maintained between -15°C and 0°C. The careful control of temperature is critical to minimize side reactions and ensure high conversion to the desired 4-chloro-2-hydroxyiminoacetoacetic ester.

-

The resulting solution of the intermediate is used directly in the next step without isolation to maximize efficiency and minimize handling of the potentially unstable intermediate.

Step 2: Cyclocondensation to Form the 2-Aminothiazole Ring

-

In a separate vessel, prepare an aqueous solution of thiourea.

-

Introduce the cold solution from Step 1 directly into the thiourea solution. The addition rate should be controlled to ensure the reaction temperature does not exceed +40°C. This exothermic cyclocondensation reaction forms the stable 2-aminothiazole ring.

-

Upon completion (monitored by TLC or HPLC), the product, 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester, precipitates from the solution.

-

Filter the solid product, wash with water, and dry under vacuum.

Step 3: Methylation of the Hydroxyimino Group

-

Suspend the dried hydroxyimino ester from Step 2 in an organic solvent such as acetone or dichloromethane.

-

Add a phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate. The use of a phase transfer catalyst is a key process innovation, enabling the reaction between the water-soluble base and the organic-soluble ester, leading to faster reaction times and milder conditions.

-

Cool the suspension to 0°C to +5°C.

-

Add concentrated alkali solution (e.g., sodium hydroxide) followed by the dropwise addition of dimethyl sulfate. The temperature must be strictly controlled during this step to prevent side reactions and ensure selective O-methylation.

-

After the reaction is complete, the organic phase is separated, washed, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyimino acetate.

-

The product can be purified by recrystallization to achieve high purity.

Activation and Coupling: Assembling the Final Antibiotic

The synthesized aminothiazole side-chain acid is not directly reactive with the 7-ACA nucleus. It must first be "activated" to facilitate the crucial amidation reaction. Industrial processes have been optimized for efficiency, yield, and purity.

Activation Strategies

-

Acid Chloride Formation: A common method involves converting the carboxylic acid to a highly reactive acid chloride. This is often achieved using reagents like phosphorus pentachloride or thionyl chloride in an inert solvent. To improve stability and handling, the acid chloride is often isolated as a hydrochloride salt.

-

Active Ester Formation: Alternatively, the carboxylic acid can be converted into an active ester, such as a 2-mercaptobenzothiazolyl thioester. These esters are sufficiently reactive to acylate the 7-amino group under mild conditions but are more stable and easier to handle than acid chlorides.

General Coupling Workflow: The Synthesis of Ceftriaxone

The synthesis of Ceftriaxone provides an excellent case study for the industrial coupling process, often involving the protection of the aminothiazole's amino group to prevent side reactions.

Caption: Industrial Synthesis Workflow for Ceftriaxone.

Key 2-Aminothiazole-Based Cephalosporins and Their Intermediates

The versatility of the 2-aminothiazole side chain has led to the development of numerous blockbuster antibiotics. The specific structure of the alkoxyimino group and the substituent at the C-3 position of the cephalosporin core fine-tune the drug's properties, such as its antibacterial spectrum, pharmacokinetic profile, and route of administration.

| Cephalosporin | Year of Discovery | Key Side-Chain Intermediate | Distinguishing Features & Clinical Use |

| Cefotaxime | 1976 | 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | The prototypical 3rd-gen cephalosporin; broad-spectrum injectable used for serious infections like meningitis and pneumonia. |

| Ceftriaxone | - | 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | Long half-life allowing for once-daily dosing; widely used for community- and hospital-acquired infections. |

| Cefixime | - | 2-(2-Aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid | Orally active due to the vinyl group at C-3; used for respiratory, urinary, and ear infections. |

| Ceftazidime | - | 2-(2-Aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetic acid | Enhanced activity against Pseudomonas aeruginosa due to the specific oxyimino side chain. |

Conclusion and Future Outlook

The introduction of the 2-aminothiazole moiety represents a landmark achievement in the history of medicinal chemistry. It transformed the cephalosporin class of antibiotics, providing clinicians with powerful tools to combat a wide range of bacterial infections. The elegant and efficient synthetic routes developed for the key aminothiazole intermediates are a testament to the ingenuity of process chemists and engineers. These methods have enabled the cost-effective, large-scale production of these essential medicines, making them accessible worldwide.

As antibiotic resistance continues to be a global health crisis, the fundamental principles learned from the development of 2-aminothiazole cephalosporins continue to inspire new research. Novel derivatizations of the aminothiazole ring and the development of new cephalosporins that can evade modern resistance mechanisms, such as the fifth-generation drugs active against MRSA, demonstrate that the legacy of this remarkable chemical scaffold is far from over.

References

- WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium - Google Patents. (n.d.). Google Patents.

-

Study on the synthesis of cefixime. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Perrone, E., et al. (1984). Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. The Journal of Antibiotics, 37(11), 1423–1440. [Link]

-

Cefotaxime. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- CN104193765A - Method for synthesizing cefixime - Google Patents. (n.d.). Google Patents.

-

Synthesis of ceftriaxone with different active esters. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis method of cefixime. (n.d.). Eureka | Patsnap. Retrieved January 18, 2026, from [Link]

-

Study on the synthesis of cefixime. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

- CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents. (n.d.). Google Patents.

- US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents. (n.d.). Google Patents.

- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.). Google Patents.

-

Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]

- CN101337969A - Synthetic method of antibiotic cefixime - Google Patents. (n.d.). Google Patents.

- CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.). Google Patents.

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

- Studies on cephalosporin antibiotics.

Methodological & Application

experimental protocol for the synthesis of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

An Application Note and Experimental Protocol for the Synthesis of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Introduction

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of advanced-generation cephalosporin antibiotics. The structural motif, featuring a protected 2-aminothiazole core coupled with an α-keto acid side chain, is crucial for the biological activity of these antibiotics. The trityl (triphenylmethyl) protecting group offers a robust yet selectively cleavable means of masking the reactive 2-amino group during synthesis, preventing unwanted side reactions.

This document provides a comprehensive, three-step , commencing from 2-aminothiazole. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Overall Reaction Scheme

The synthesis is performed in three distinct stages:

-

Protection: Protection of the primary amine of 2-aminothiazole with a trityl group.

-

Acylation: Introduction of the ethyl oxoacetate moiety at the C4 position of the thiazole ring via a Friedel-Crafts-type reaction.

-

Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Caption: Overall three-step synthesis pathway.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Sigma-Aldrich | 97% purity or higher |

| Trityl Chloride (Tr-Cl) | C₁₉H₁₅Cl | 278.78 | Sigma-Aldrich | Store in a desiccator |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Anhydrous, freshly distilled |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | Sigma-Aldrich | Corrosive, handle in fume hood |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | Anhydrous |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Pellets or solution |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | Concentrated (37%) |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Fisher Scientific | 200 proof |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |

| Heptane | C₇H₁₆ | 100.21 | Fisher Scientific | ACS Grade |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | Fisher Scientific | For drying organic layers |

Experimental Protocol

Step 1: Synthesis of 2-(Tritylamino)thiazole

Rationale: The nucleophilic primary amine of 2-aminothiazole is protected with the bulky trityl group to prevent it from reacting in the subsequent acylation step. Triethylamine acts as a base to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Procedure:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 2-aminothiazole (10.0 g, 0.1 mol) and anhydrous dichloromethane (DCM, 200 mL) to the flask. Stir until the solid is fully dissolved.

-

Add triethylamine (15.3 mL, 0.11 mol, 1.1 eq) to the solution.

-

In a separate beaker, dissolve trityl chloride (30.7 g, 0.11 mol, 1.1 eq) in anhydrous DCM (100 mL).

-

Transfer the trityl chloride solution to the dropping funnel and add it dropwise to the stirred 2-aminothiazole solution over 30-45 minutes at room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield 2-(tritylamino)thiazole as a white to off-white solid.

-

Expected Yield: 85-95%

-

Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry.

Step 2: Synthesis of Ethyl 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetate

Rationale: This step involves a Friedel-Crafts-type acylation at the electron-rich C4 position of the thiazole ring. The classical Hantzsch reaction is a widely used method for synthesizing the thiazole core itself by condensing α-haloketones with thioamides.[2][3] The reactivity of the C4 and C5 positions of the thiazole ring allows for electrophilic substitution. Nitrobenzene is used as a high-boiling point solvent suitable for this reaction, which may require elevated temperatures.

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add the 2-(tritylamino)thiazole (17.1 g, 0.05 mol) obtained from Step 1.

-

Add anhydrous nitrobenzene (100 mL) to the flask and stir to dissolve the solid.

-

Carefully add ethyl oxalyl chloride (7.5 g, 0.055 mol, 1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing vigorously stirred cold heptane (400 mL). This will precipitate the product.

-

Stir the resulting slurry for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold heptane to remove the nitrobenzene solvent.

-

Dry the product under vacuum to afford the crude ethyl 2-oxo-2-(2-(tritylamino)thiazol-4-yl)acetate. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Expected Yield: 60-75%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry.

Step 3: Synthesis of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[4] A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic substrate and the inorganic base. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the final acid product.

Procedure:

-

Suspend ethyl 2-oxo-2-(2-(tritylamino)thiazol-4-yl)acetate (11.1 g, 0.025 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (1.5 g, 0.0375 mol, 1.5 eq) in water (25 mL) to the suspension.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC. The suspension should become a clear solution as the reaction proceeds.

-

Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.

-

Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product under vacuum at 50-60 °C to yield the final 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid.

-

Expected Yield: 90-98%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point.

Workflow Visualization

Caption: Step-by-step laboratory workflow diagram.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Step 1: Low yield of protected amine | 1. Incomplete reaction.2. Moisture in reagents/glassware.3. Insufficient base. | 1. Increase reaction time; gently warm if necessary.2. Use anhydrous solvents and oven-dried glassware.3. Ensure 1.1 equivalents of triethylamine are used. |

| Step 2: Reaction fails to proceed or is sluggish | 1. Impure starting material.2. Insufficient temperature. | 1. Ensure the 2-(tritylamino)thiazole is pure.2. Gradually increase the reaction temperature to 100-110 °C, monitoring for decomposition. |

| Step 2: Formation of multiple byproducts | Overheating or prolonged reaction time. | Reduce reaction temperature and/or time. Purify the crude product using column chromatography. |

| Step 3: Incomplete hydrolysis | 1. Insufficient base.2. Short reaction time. | 1. Add an additional 0.5 equivalents of NaOH.2. Extend the reaction time and monitor by TLC until no starting material remains. |

| Step 3: Product is oily or fails to crystallize after acidification | 1. Residual organic solvent.2. Impurities. | 1. Ensure ethanol is removed if possible before full precipitation. Scratch the flask to induce crystallization.2. Re-dissolve in a minimal amount of a suitable solvent and re-precipitate. |

References

- AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google P

-

How to Prepare ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE? - ChemBK. (URL: [Link])

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

- US5484928A - 2-(2-aminothiazol-4-yl)

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google P

- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

-